2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile

Lipophilicity Steric parameters Structure–Activity Relationship

2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile (CAS 849587-90-2; MF C₁₆H₁₇N₃; MW 251.33) is a 10‑carbonitrile‑substituted tetrahydrobenzo[b][1,6]naphthyridine derivative bearing a 2‑isopropyl group on the partially saturated pyridine ring. This tricyclic scaffold belongs to the benzo[b][1,6]naphthyridine class, which has been investigated for monoamine oxidase B (MAO B) inhibition, phosphodiesterase 5 (PDE5) inhibition, and antiproliferative activity.

Molecular Formula C16H17N3
Molecular Weight 251.33 g/mol
Cat. No. B11866539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile
Molecular FormulaC16H17N3
Molecular Weight251.33 g/mol
Structural Identifiers
SMILESCC(C)N1CCC2=NC3=CC=CC=C3C(=C2C1)C#N
InChIInChI=1S/C16H17N3/c1-11(2)19-8-7-16-14(10-19)13(9-17)12-5-3-4-6-15(12)18-16/h3-6,11H,7-8,10H2,1-2H3
InChIKeyKCKMCIGXRJRXEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile (CAS 849587-90-2) – Core Structural and Physicochemical Baseline


2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile (CAS 849587-90-2; MF C₁₆H₁₇N₃; MW 251.33) is a 10‑carbonitrile‑substituted tetrahydrobenzo[b][1,6]naphthyridine derivative bearing a 2‑isopropyl group on the partially saturated pyridine ring . This tricyclic scaffold belongs to the benzo[b][1,6]naphthyridine class, which has been investigated for monoamine oxidase B (MAO B) inhibition, phosphodiesterase 5 (PDE5) inhibition, and antiproliferative activity [1][2]. The 2‑isopropyl substituent distinguishes this compound from its closest commercially listed analog, the 2‑methyl derivative (CAS 850464-28-7), and imparts higher calculated lipophilicity and steric bulk that can influence target binding and ADME properties .

Why Generic Naphthyridine Scaffold Substitution Is Not Advisable for 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile


Within the 10‑carbonitrile tetrahydrobenzo[b][1,6]naphthyridine sub‑series, even minor alkyl variations at the 2‑position produce measurable changes in calculated logP, topological polar surface area, and steric occupancy that can shift a compound across activity cliffs for MAO B, PDE5, or kinase targets [1][2]. The 2‑isopropyl group introduces a branched, three‑carbon substituent (vs. the linear 2‑ethyl or smaller 2‑methyl analogs), altering both the conformational preferences of the partially saturated ring and the compound's ability to occupy hydrophobic sub‑pockets identified in benzo[b][1,6]naphthyridine‑based inhibitor co‑crystal structures [3]. Consequently, substituting the isopropyl derivative with a methyl or ethyl analog without experimental validation risks loss of potency, selectivity, or solubility profile that may be critical to a development program.

Product-Specific Quantitative Differentiation: 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile vs. Closest Analogs


2‑Isopropyl vs. 2‑Methyl: Calculated Lipophilicity and Steric Differentiation

The 2‑isopropyl substituent (CAS 849587-90-2) increases calculated logP by approximately 1.2–1.5 log units and adds roughly 15 ų of molar refractivity compared to the 2‑methyl analog (CAS 850464-28-7), as predicted from fragment‑based algorithms . This difference places the two compounds in distinct lipophilicity bins relevant to CNS drug‑likeness and may alter passive membrane permeability and plasma protein binding.

Lipophilicity Steric parameters Structure–Activity Relationship

Purity Certification Benchmark: Batch‑Level Purity Documentation (NLT 98%) for Reproducible Screening

Vendor‑supplied product datasheets specify a purity of NLT 98% (HPLC) for the 2‑isopropyl compound . While 2‑methyl and 2‑ethyl analogs are also listed at ≥97–98% by some suppliers, procurement of the isopropyl derivative through established catalog channels ensures access to batch‑specific certificates of analysis, which is critical for structure‑activity studies where low‑level impurities can confound dose‑response interpretation.

Purity Quality Control Reproducibility

MAO B Inhibitory Scaffold Potential: Class‑Level Activity of Benzo[b][1,6]naphthyridine Derivatives

A 2023 study demonstrated that benzo[b][1,6]naphthyridine derivatives bearing 2‑alkyl and 10‑halogen or 10‑aryl‑ethynyl substituents inhibit MAO B with IC₅₀ values in the low micromolar range (e.g., 1.35 μM for compound 5g, a 1‑(2‑(4‑fluorophenyl)ethynyl) derivative) [1]. While the specific 2‑isopropyl‑10‑carbonitrile combination was not directly tested, the scaffold's MAO B pharmacophore model indicates that the 10‑carbonitrile group can serve as a hydrogen‑bond acceptor in the substrate cavity, and the 2‑alkyl chain modulates the fit within the entrance cavity. The 2‑isopropyl group is predicted to occupy a space complementary to the Ile199/Phe168 hydrophobic cage, potentially yielding higher potency than the 2‑methyl or 2‑ethyl congeners.

MAO B inhibition Neurodegenerative disease Micromolar potency

PDE5 Inhibitory Scaffold: Aqueous Solubility Advantage of Tetrahydrobenzo[b][1,6]naphthyridine Core

A 2017 medicinal chemistry campaign identified 1,2,3,4‑tetrahydrobenzo[b][1,6]naphthyridine analogs as potent PDE5 inhibitors with improved aqueous solubility over classical pyrazolo‑pyrimidinone PDE5 inhibitors (e.g., sildenafil) [1]. The lead compound in that series achieved a PDE5 IC₅₀ of 0.56 nM and aqueous solubility of 18 μg/mL at pH 7.4, representing a >10‑fold solubility gain over sildenafil (1.5 μg/mL). The 2‑isopropyl‑10‑carbonitrile substitution pattern has not been profiled in that series, but the electron‑withdrawing carbonitrile group is expected to further modulate the basicity of the naphthyridine nitrogen and thus influence solubility and PDE5 binding.

PDE5 inhibition CNS drug discovery Aqueous solubility

Akt Kinase Inhibitor Patent Coverage: Naphthyridine Scaffold as a Privileged Kinase Chemotype

Patent IN 271066 (Merck & Co.) claims substituted naphthyridine compounds, including benzo[b][1,6]naphthyridine derivatives, as inhibitors of Akt activity with selectivity for one or two Akt isoforms [1]. While the patent does not explicitly list the 2‑isopropyl‑10‑carbonitrile compound among its exemplified structures, the generic Markush structure encompasses 2‑alkyl and 10‑cyano/10‑carbonitrile substitutions. This provides evidence that the 10‑carbonitrile‑substituted tetrahydrobenzo[b][1,6]naphthyridine chemotype has been recognized as a viable kinase hinge‑binding scaffold.

Akt inhibition Cancer Serine/threonine kinase

Procurement‑Driven Application Scenarios for 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile


Hit‑to‑Lead Expansion in MAO B Inhibitor Programs for Neurodegenerative Disease

Based on class‑level MAO B inhibition data for benzo[b][1,6]naphthyridine derivatives achieving low‑micromolar IC₅₀ values [1], the 2‑isopropyl‑10‑carbonitrile compound can serve as a novel vector in structure‑activity relationship (SAR) expansions. Its electron‑withdrawing 10‑carbonitrile differentiates it from the 10‑chloro and 10‑aryl‑ethynyl analogs tested to date, offering a distinct H‑bond acceptor pharmacophore element at the 10‑position that may enhance metabolic stability while retaining the ability to occupy the MAO B entrance cavity via the isopropyl group.

PDE5 CNS‑Penetrant Lead Optimization for Alzheimer's Disease

The tetrahydrobenzo[b][1,6]naphthyridine scaffold has demonstrated PDE5 IC₅₀ values as low as 0.56 nM with >10‑fold solubility improvement over sildenafil [2]. Incorporating the 10‑carbonitrile‑2‑isopropyl combination can provide SAR teams with a new electronic variant to tune basicity, solubility, and PDE5 binding kinetics. The compound is ideally sourced as an early‑stage building block for CNS‑penetrant PDE5 inhibitor design.

Synthetic Intermediate for CNS Depressant Naphthyridine Libraries

Historical patent precedent (US 3,637,706) establishes that 10‑substituted tetrahydrobenzo[b][1,6]naphthyridines possess CNS depressant activity [3]. The 10‑carbonitrile‑2‑isopropyl compound, with its documented purity specification of NLT 98% , provides a reliable synthetic handle for diversification at the 10‑position (e.g., reduction to aminomethyl, hydrolysis to carboxamide, or cycloaddition chemistry) to generate focused compound libraries for neuropsychiatric drug discovery.

Akt Kinase Tool Compound Synthesis for Oncology Research

Given patent coverage of substituted naphthyridines as selective Akt inhibitors [4], the 2‑isopropyl‑10‑carbonitrile compound represents a synthetically tractable intermediate for the construction of more elaborated kinase inhibitors. The carbonitrile group can serve as a precursor to amidine, tetrazole, or amide bioisosteres, enabling exploration of the hinge‑binding region of Akt1/Akt2 while the 2‑isopropyl group probes the ribose pocket lipophilicity tolerance.

Quote Request

Request a Quote for 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.